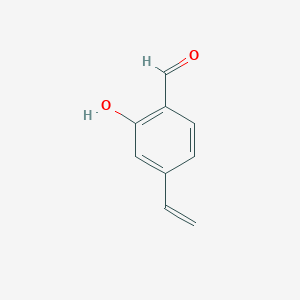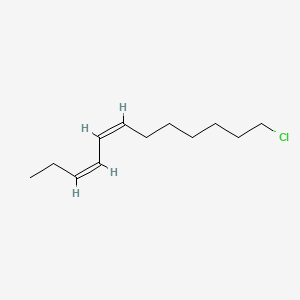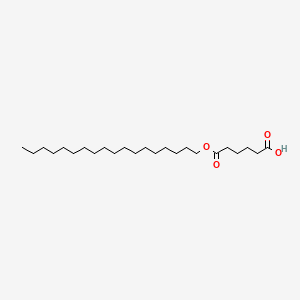
Hexanedioic acid, octadecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, octadecyl ester is an organic compound with the molecular formula C24H48O2. It is also known as octadecyl adipate. This compound is an ester formed from hexanedioic acid (adipic acid) and octadecanol (stearyl alcohol). Esters like this compound are commonly used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, octadecyl ester can be synthesized through the esterification reaction between hexanedioic acid and octadecanol. The reaction typically involves heating the carboxylic acid (hexanedioic acid) with the alcohol (octadecanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:
Hexanedioic acid+Octadecanol→Hexanedioic acid, octadecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, octadecyl ester primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanedioic acid and octadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products
Hydrolysis: Hexanedioic acid and octadecanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Scientific Research Applications
Hexanedioic acid, octadecyl ester has various applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release pharmaceutical formulations.
Industry: Utilized as a lubricant and anti-wear agent in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of hexanedioic acid, octadecyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular membranes and proteins without causing adverse reactions.
Comparison with Similar Compounds
Hexanedioic acid, octadecyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, ethyl ester: Used as a flavoring agent and solvent.
Hexanedioic acid, butyl ester: Employed as a plasticizer and in the production of synthetic lubricants.
Hexanedioic acid, methyl ester: Utilized in the synthesis of polymers and resins.
The uniqueness of this compound lies in its long alkyl chain, which imparts superior lubricating properties and biocompatibility compared to shorter-chain esters.
Properties
CAS No. |
90604-96-9 |
|---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
6-octadecoxy-6-oxohexanoic acid |
InChI |
InChI=1S/C24H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26/h2-22H2,1H3,(H,25,26) |
InChI Key |
ABXNBKQSDWIZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


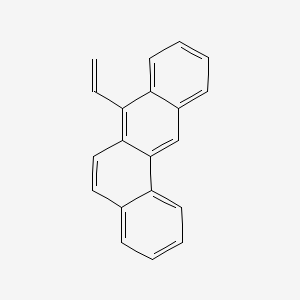
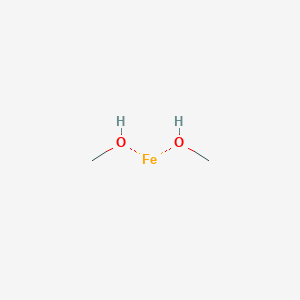

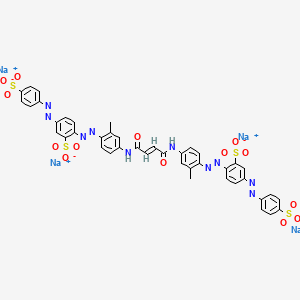
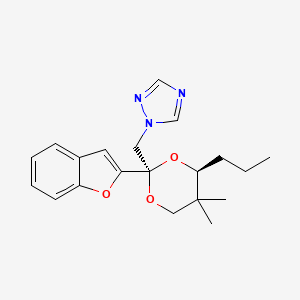
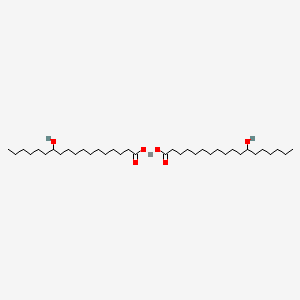

![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
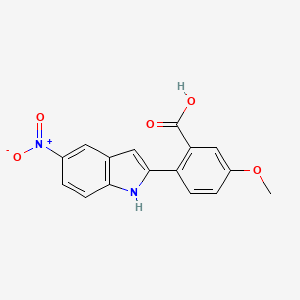

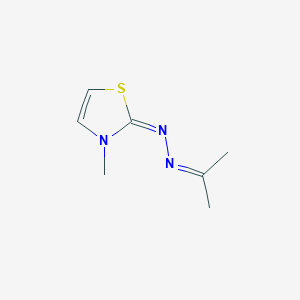
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
